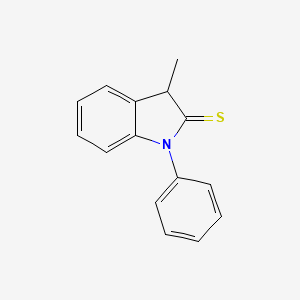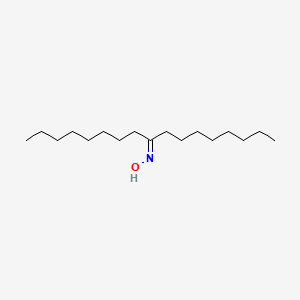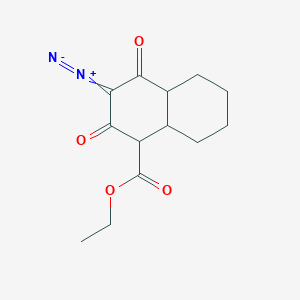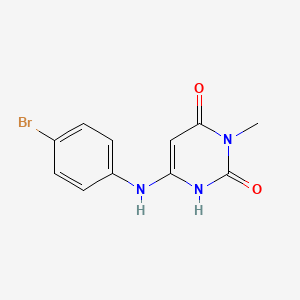
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine is an organic compound known for its unique chemical structure and properties This compound features a benzodioxine ring substituted with a dibromoethenyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine typically involves the reaction of a benzodioxine derivative with a dibromoethene compound. One common method includes the use of carbon tetrabromide and triphenylphosphine in dichloromethane at low temperatures to introduce the dibromoethenyl group . The reaction is carried out under an inert atmosphere, often using argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The double bond in the dibromoethenyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation may produce compounds with additional oxygen-containing groups.
科学的研究の応用
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine exerts its effects involves interactions with various molecular targets. The dibromoethenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity is exploited in both chemical synthesis and biological studies.
類似化合物との比較
Similar Compounds
2-(2,2-Dibromoethenyl)aniline: Shares the dibromoethenyl group but differs in the core structure.
4H-1,3-Benzodioxin, 5-(2,2-dibromoethenyl)-2,2-dimethyl-: Similar core structure with slight variations in substituents.
Uniqueness
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine is unique due to its specific combination of a benzodioxine ring with a dibromoethenyl group and two methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
113731-27-4 |
|---|---|
分子式 |
C12H12Br2O2 |
分子量 |
348.03 g/mol |
IUPAC名 |
5-(2,2-dibromoethenyl)-2,2-dimethyl-4H-1,3-benzodioxine |
InChI |
InChI=1S/C12H12Br2O2/c1-12(2)15-7-9-8(6-11(13)14)4-3-5-10(9)16-12/h3-6H,7H2,1-2H3 |
InChIキー |
XDOKYRNMFWRCOM-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC2=C(C=CC=C2O1)C=C(Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetate](/img/structure/B14315345.png)



![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)


![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)

![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)


![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
